Copper(I) bromide-dimethyl sulfide

Catalog No.
S1493398
CAS No.
54678-23-8
M.F
C2H6BrCuS
M. Wt
205.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) bromide-dimethyl sulfide

CAS Number

54678-23-8

Product Name

Copper(I) bromide-dimethyl sulfide

IUPAC Name

bromocopper;methylsulfanylmethane

Molecular Formula

C2H6BrCuS

Molecular Weight

205.59 g/mol

InChI

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1

InChI Key

PMHQVHHXPFUNSP-UHFFFAOYSA-M

SMILES

CSC.[Cu]Br

Synonyms

(Dimethyl sulfide)cuprous Bromide; Bromo(dimethyl Sulfide)copper; Copper Bromide Dimethyl Sulfide Adduct; Bromo[thiobis[methane]]copper

Canonical SMILES

CSC.[Cu]Br

Isomeric SMILES

CSC.[Cu]Br

Application in Fullerene Reaction

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in reactions involving fullerenes .

Methods of Application or Experimental Procedures: While the exact procedures can vary depending on the specific reaction, the general process involves the use of the Copper(I) bromide-dimethyl sulfide complex as a catalyst in a reaction vessel with the fullerene and the Grignard reagent. The reaction conditions are controlled to facilitate the addition of the Grignard reagent to the fullerene.

Results or Outcomes: The outcome of this reaction is the addition of organic groups to the fullerene molecule. This process adds 5 organic groups to [60]fullerene and 3 groups to [70]fullerene . The exact results, including any quantitative data or statistical analyses, would depend on the specific fullerene and Grignard reagent used in the reaction.

Copper(I) bromide-dimethyl sulfide is an organometallic complex with the molecular formula C2H6BrCuS\text{C}_2\text{H}_6\text{BrCuS} and a molecular weight of 205.58 g/mol. This compound is characterized by its brown or green crystalline appearance and is known for its air and moisture sensitivity, which makes it reactive in various environments . It serves as a catalyst in several organic reactions, particularly in the addition of Grignard reagents to fullerenes, showcasing its utility in synthetic organic chemistry .

  • Wearing gloves, safety glasses, and a lab coat when handling the compound.
  • Working in a well-ventilated fume hood.
  • Following safe disposal procedures as recommended by chemical safety regulations.
, primarily as a catalyst. Notable reactions include:

  • Addition Reactions: It facilitates the addition of Grignard reagents to carbonyl compounds.
  • Cross-Coupling Reactions: The compound has been employed in palladium-catalyzed cross-coupling reactions, enhancing the formation of carbon-carbon bonds .
  • Decomposition Reactions: Upon exposure to moisture or acids, it can liberate hydrogen sulfide gas and generate heat, indicating its reactivity under certain conditions .

The synthesis of copper(I) bromide-dimethyl sulfide can be achieved through several methods:

  • Direct Reaction: Copper(I) bromide can be reacted with dimethyl sulfide in a controlled environment to form the complex.
  • Precursor Method: Starting from copper(II) bromide and reducing it with a suitable reducing agent (such as lithium aluminum hydride), followed by the addition of dimethyl sulfide.
  • Solvent Method: Utilizing solvents that stabilize the formation of the complex during synthesis can enhance yield and purity .

Copper(I) bromide-dimethyl sulfide finds applications in various fields:

  • Catalysis: Primarily used as a catalyst in organic synthesis, particularly for facilitating cross-coupling reactions and Grignard additions.
  • Material Science: Employed in the synthesis of advanced materials, including polymers and fullerenes.
  • Chemical Analysis: Utilized in analytical chemistry for studying reaction mechanisms involving organocopper chemistry .

Interaction studies involving copper(I) bromide-dimethyl sulfide focus on its reactivity with different substrates and ligands. Research has shown that this compound can interact with various organic molecules, influencing reaction pathways and yields. Its behavior under different conditions (e.g., temperature, solvent type) is crucial for optimizing its catalytic performance . Additionally, studies on its interactions with biological systems could provide insights into its potential therapeutic applications.

Copper(I) bromide-dimethyl sulfide shares similarities with other organometallic complexes but exhibits unique characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Copper(I) chloride-dimethyl sulfideCuCl · CH₃SCHSimilar catalytic applications but different halides
Copper(I) triflateCuOTfMore expensive; used in similar catalytic roles
Copper(I) iodide-dimethyl sulfideCuI · CH₃SCHDifferent halogen; varied reactivity
Silver(I) bromide-dimethyl sulfideAgBr · CH₃SCHSilver-based; different applications

Copper(I) bromide-dimethyl sulfide is distinctive due to its specific halogen (bromine), which influences its reactivity and stability compared to other metal complexes. Its ability to act as an effective catalyst while being more cost-effective than alternatives like copper(I) triflate makes it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54678-23-8

Dates

Modify: 2023-08-15

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